2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate

Descripción general

Descripción

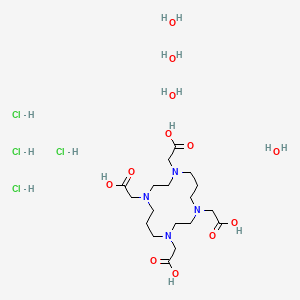

This compound is a derivative of 1,4,8,11-Tetraazacyclotetradecane, also known as cyclam . Cyclam is an azamacrocycle that forms more stable metal complexes compared to open chain ligands . It is used in the synthesis of molecules with electroactive cavities and acts as a nitrogen crown ether analogue .

Molecular Structure Analysis

The molecular formula of this compound is C18H24D8N4O8 . Unfortunately, the specific structural details are not available in the search results.Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

The compound's crystal structure has been studied, revealing a 14-membered C10N4 centrosymmetric cationic macrocycle. This structure interacts with chloride ions and water molecules, forming a three-dimensional hydrogen-bonded network (Wang, Liu, Yao, Yang, & Li, 2008).

2. Stability Constants of Metal Complexes

Critical evaluation of stability constants of metal complexes of this compound and other complexones has been conducted, focusing on biomedical and environmental applications. This research provides insights into typical errors in stability constant measurements and presents high-quality data (Anderegg, Arnaud-Neu, Delgado, Felcman, & Popov, 2005).

3. Proton-Driven Self-Assembled Systems

Investigations into proton-driven adducts formed by this compound have been carried out. The study explored the formation of adducts in solution, their characteristics, and potential applications in fields like coordination chemistry (Bergamini, Saudan, Ceroni, Maestri, Balzani, Gorka, Lee, van Heyst, & Vögtle, 2004).

4. Radiopharmaceutical Applications

The compound's derivatives have been explored for their potential in radiopharmaceutical applications, especially for copper radioisotopes. Bifunctional chelators that form stable radiocopper complexes and allow attachment to biological molecules have been synthesized, indicating its relevance in medical imaging and radiotherapy (Boswell, Regino, Baidoo, Wong, Bumb, Xu, Milenic, Kelley, Lai, & Brechbiel, 2008).

5. Synthesis of Bifunctional Chelating Agent

Research on an improved synthesis of a bifunctional chelating agent based on this compound has been reported. This agent is used as a radionuclide carrier in cancer chemotherapy, highlighting its importance in medical applications (Moreau, Tinkl, Tsukazaki, Bury, Griffen, Snieckus, Maharajh, Kwok, Somayaji, Peng, Sykes, & Noujaim, 1997).

6. Synthesis and Spectroscopic Studies

New N-functionalized tetraazamacrocyclic compounds based on this structure have been synthesized and studied, providing insights into their electronic, infrared, and NMR spectroscopic properties. These studies are essential for understanding the behavior and potential applications of these compounds (Wang, Xie, & Ni, 2000).

7. Structural and Coordination Studies

Structural studies and metal complexation of derivatives of this compound have been carried out. These studies provide insights into the coordination geometries and stability of metal complexes, which are crucial for understanding its application in fields like coordination chemistry and material science (Lima, Delgado, Drew, Brandão, & Félix, 2008).

8. Luminescent Properties in Lanthanide-Based MOFs

The compound has been utilized in the synthesis of lanthanide-based Metal-Organic Frameworks (MOFs), displaying unique luminescent properties. This highlights its potential in developing new materials with specific optical properties (Zhu, Lu, Li, Gao, Li, Xiao, & Cao, 2008).

9. Radiolabeling and in vivo Behavior

Studies on radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands derived from this compound have been conducted, showing its potential in biomedical imaging and therapy (Sun, Wuest, Weisman, Wong, Reed, Boswell, Motekaitis, Martell, Welch, & Anderson, 2002).

Safety And Hazards

The safety data sheet for 1,4,8,11-Tetraazacyclotetradecane indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O8.4ClH.4H2O/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFAYBMEEVMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O.O.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44Cl4N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid tetrahydrochloride tetrahydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-methanone hydrochloride](/img/structure/B1398407.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)

![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)